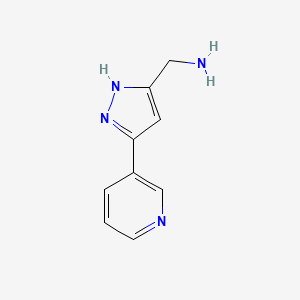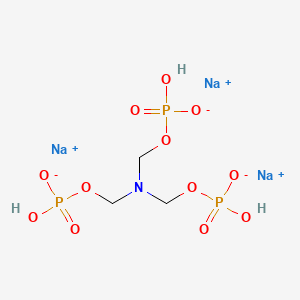
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is a compound known for its structural complexity and potential applications in various fields. This compound is characterized by the presence of dimethylamino, fluorophenyl, and triazolyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include triazole derivatives, fluorinating agents, and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives and fluorophenyl compounds, such as fluconazole and voriconazole. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific and industrial purposes.
Propiedades
Fórmula molecular |
C15H18FN7O |
|---|---|
Peso molecular |
331.35 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)-4-fluorophenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C15H18FN7O/c1-21(2)14-5-12(16)3-4-13(14)15(24,6-22-10-17-8-19-22)7-23-11-18-9-20-23/h3-5,8-11,24H,6-7H2,1-2H3 |
Clave InChI |
HUOWEYMKASBJOX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)F)C(CN2C=NC=N2)(CN3C=NC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



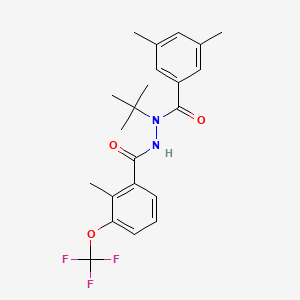
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
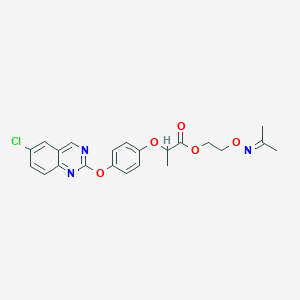
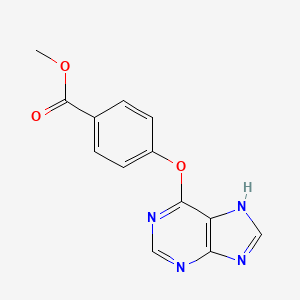
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
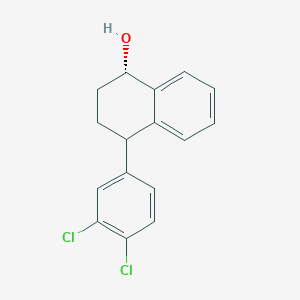
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

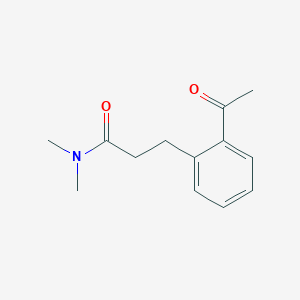
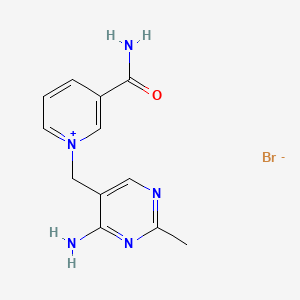
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
